
4-Cyclopropyl-3-methylaniline
Overview
Description
4-Cyclopropyl-3-methylaniline is an organic compound with the molecular formula C10H13N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Cyclopropyl-3-methylaniline is typically achieved through chemical synthesis . A common method involves the modification of methylaniline with a cyclopropyl group .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-3-methylaniline consists of a benzene ring substituted with a cyclopropyl group and a methyl group attached to an amine group .Chemical Reactions Analysis
The N-dealkylation of N-cyclopropyl-N-methylaniline is catalyzed by cytochrome P450 and involves two steps . The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and the second is a decomposition of the carbinolaniline .Physical And Chemical Properties Analysis
4-Cyclopropyl-3-methylaniline is a liquid at room temperature . It is soluble in organic solvents such as ethanol and ether, but insoluble in water .Scientific Research Applications
Oxidative N-dealkylation and Cyclopropyl Group Fate
Cyclopropylamines, including structures like 4-Cyclopropyl-3-methylaniline, are significant in studying oxidative N-dealkylation processes. Research by Shaffer et al. (2001) on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase (HRP) serves as a critical example. They found that HRP can oxidize this compound, leading to the formation of N-methylaniline and beta-hydroxypropionic acid, demonstrating the fate of the cyclopropyl group upon N-dealkylation. This study provides insights into the reaction pathways of cyclopropylamine oxidation, relevant for understanding the metabolic processes involving cyclopropylamines in biological systems (Shaffer, Morton, & Hanzlik, 2001).
Chromogenic Detection of Cyanides
Tomasulo et al. (2006) developed heterocyclic compounds, including those derived from 4-Cyclopropyl-3-methylaniline, for the colorimetric detection of cyanide. These compounds exhibit a significant color change upon reacting with cyanide, due to the formation of cyanoamines. This research has implications for environmental monitoring and safety, offering a practical method for detecting toxic cyanide in aqueous environments (Tomasulo, Sortino, White, & Raymo, 2006).
Exploration of SET Mechanisms in Chemical Reactions
The study of stereoelectronic and resonance effects on cyclopropyl ring opening, as explored by Grimm et al. (2020), utilizes derivatives of cyclopropylamines like 4-Cyclopropyl-3-methylaniline. These investigations into the rate of ring opening in radical cations derived from N-cyclopropyl-N-methylaniline contribute to a deeper understanding of single electron transfer (SET) mechanisms in chemical reactions, relevant across organic and medicinal chemistry (Grimm, Suleman, Hancock, Spencer, Dudding, Rowshanpour, Castagnoli, & Tanko, 2020).
Mechanistic Probes in Organic Synthesis
Loeppky and Elomari (2000) synthesized N-cyclopropyl-N-alkylanilines to explore their reactivity with nitrous acid, aiming to understand the specific cleavage mechanisms of the cyclopropyl group from nitrogen. This research is vital for developing novel synthetic pathways in organic chemistry, providing a mechanistic framework for the design of new compounds (Loeppky & Elomari, 2000).
Bioorthogonal Chemistries and Molecular Complexity
Kamber et al. (2013) investigated the bioorthogonal reactivities of isomeric cyclopropenes, highlighting the unique reactivities provided by cyclopropyl groups. This study opens new avenues for monitoring biomolecules in complex environments, demonstrating the potential of cyclopropyl derivatives in bioorthogonal chemistry (Kamber, Nazarova, Liang, Lopez, Patterson, Shih, Houk, & Prescher, 2013).
Safety and Hazards
properties
IUPAC Name |
4-cyclopropyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKRWAGEJSSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208091-47-7 | |
| Record name | 4-cyclopropyl-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




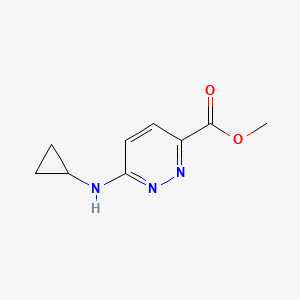
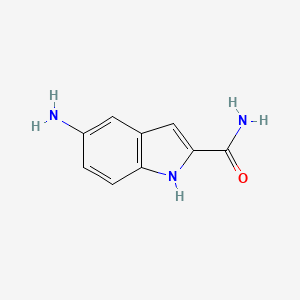
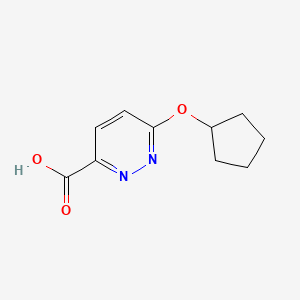
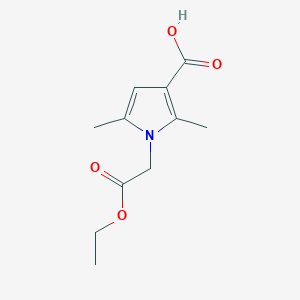
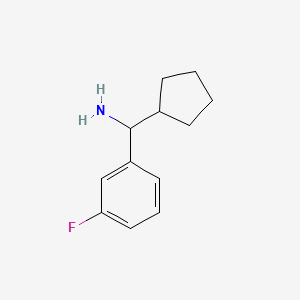
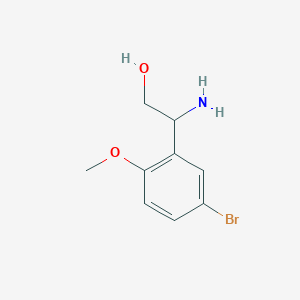
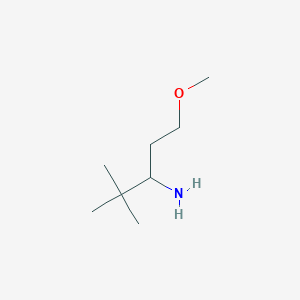
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
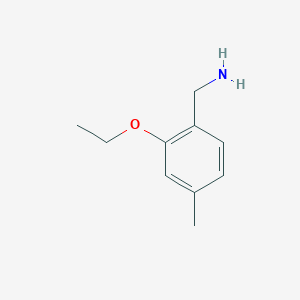
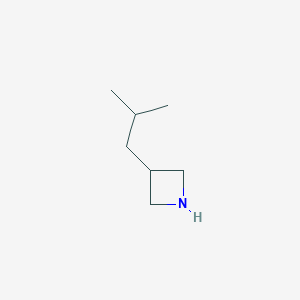

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)